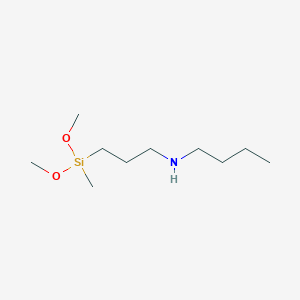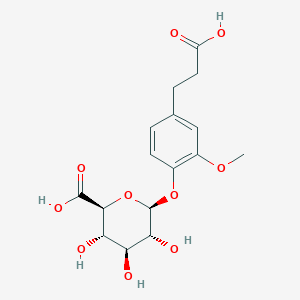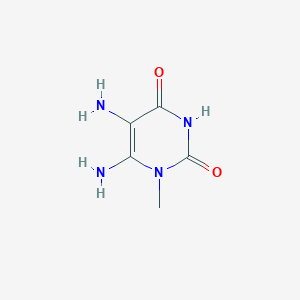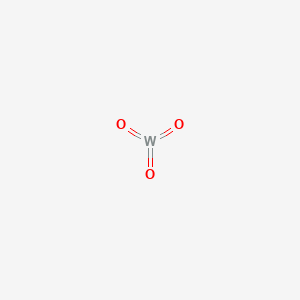
(S)-Ru(OAc)2(H8-BINAP)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ru(OAc)2(H8-BINAP) is a chiral organoruthenium catalyst that has been widely studied for its potential applications in asymmetric synthesis. This catalyst has been found to be highly efficient and selective for a variety of transformations, including hydrogenation, hydroformylation, and hydrocyanation. It has been used in the synthesis of a variety of complex molecules, including pharmaceuticals and natural products.
Applications De Recherche Scientifique
Phosphorescence organique à température ambiante (RTP)
Le composé est utilisé dans l'amélioration de la phosphorescence organique à température ambiante (RTP). Le racémisme a amélioré les chromophores chiraux RTP par le 2,2-bis-(diphénylphosphino)-1,1-naphtalène (rac-BINAP) en comparaison à ses homologues chiraux . Le résultat montre que le rac-BINAP dans un cristal avec une densité plus élevée, présente un RTP rouge plus profond à 680 nm que celui des homologues chiraux .
Electroluminescence
En électroluminescence, le rac-BINAP présente une intensité de fluorescence versus phosphorescence plus équilibrée en comparaison avec celle de la photoluminescence, ce qui donne une émission de lumière blanche . Ce résultat ouvre une voie vers les diodes électroluminescentes organiques à lumière blanche grâce à l'exploitation complète de la fluorescence et de la phosphorescence intrinsèques .
Couplages croisés
Le composé est adapté aux réactions de couplage croisé . Ce type de réaction est couramment utilisé en chimie organique pour former des liaisons carbone-carbone, ce qui est une étape cruciale dans la synthèse de nombreuses molécules organiques complexes.
Acylations
Les acylations sont un autre type de réaction où ce composé trouve son utilisation . En chimie organique, l'acylation est le processus d'ajout d'un groupe acyle à un composé.
Arylations
Les arylations sont des réactions où un groupe aryle est introduit dans une molécule . Ce composé peut agir comme un ligand dans de telles réactions.
Réaction de couplage croisé de Buchwald-Hartwig
Ce composé peut être utilisé comme ligand dans la réaction de couplage croisé de Buchwald-Hartwig . Cette réaction est un type de réaction de couplage croisé, utilisée pour former des liaisons carbone-azote.
Formation de liaison C-C
Le composé est adapté aux réactions impliquant la formation de liaison carbone-carbone . C'est une réaction fondamentale en chimie organique, utilisée pour construire des molécules plus grandes et plus complexes à partir de plus petites.
Décarboxylations
Les décarboxylations sont des réactions où un groupe carboxyle est éliminé d'une molécule <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.
Safety and Hazards
“(S)-H8-BINAP” is classified as a technical grade compound . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including moving the victim to fresh air, washing off with soap and water, rinsing thoroughly with water, and consulting a physician . It’s recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation .
Mécanisme D'action
Target of Action
This compound is a type of chiral ligand, which is often used in asymmetric catalysis . The specific targets and their roles may vary depending on the reaction conditions and the substrates involved.
Mode of Action
As a chiral ligand, it likely interacts with its targets by coordinating to a metal center, thereby inducing asymmetry in the resulting complex . This can lead to changes in the stereochemical outcome of the reactions catalyzed by this complex.
Result of Action
As a catalyst, its primary role is to speed up chemical reactions and control the stereochemistry of the products .
Propriétés
IUPAC Name |
acetic acid;[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;ruthenium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H40P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-12,19-26,29-32H,13-18,27-28H2;2*1H3,(H,3,4); |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYPLACAJUYPKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48O4P2Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
851.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142962-95-6 |
Source


|
| Record name | (S)-Ru(OAc)2(H8-BINAP) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Benzyl-5-thioxo-[1,2,4]triazolidin-3-one](/img/structure/B49289.png)



